Ethyl2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate
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Overview
Description
Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate is a chemical compound with the molecular formula C15H20O3S and a molecular weight of 280.4 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate involves several steps. One common method includes the reaction of 4-(4-thiomethylphenyl)butyric acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. .
Scientific Research Applications
Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-4-oxo-4-(4-thiomethylphenyl)butyrate can be compared with other similar compounds such as:
Ethyl 2,2-dimethyl-4-oxo-4-(4-methylphenyl)butyrate: This compound has a similar structure but lacks the thiomethyl group, which can affect its reactivity and biological activity.
Ethyl 2,2-dimethyl-4-oxo-4-(4-chlorophenyl)butyrate: The presence of a chlorine atom instead of a thiomethyl group can lead to different chemical and biological properties
Properties
Molecular Formula |
C15H18O3S |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
ethyl 4-(4-methanethioylphenyl)-2,2-dimethyl-4-oxobutanoate |
InChI |
InChI=1S/C15H18O3S/c1-4-18-14(17)15(2,3)9-13(16)12-7-5-11(10-19)6-8-12/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
XYIWRLLUWQDREA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)C1=CC=C(C=C1)C=S |
Origin of Product |
United States |
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